molecular formula C7H2Cl2F4O2S B1406385 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706461-25-7

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1406385
CAS RN: 1706461-25-7
M. Wt: 297.05 g/mol
InChI Key: OOCXKIVHRIJBCM-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is a type of benzenesulfonyl chloride . It is an organic compound with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride can be represented by the SMILES string FC(F)(F)c1ccccc1S(Cl)(=O)=O . The InChI representation is InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-4-2-1-3-5(6)7(9,10)11/h1-4H . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is a clear pale yellow to brown liquid . It has a refractive index of 1.485 (lit.) and a boiling point of 88-90 °C/6 mmHg (lit.) . The density of this compound is 1.526 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a building block for the synthesis of various drug molecules. Its unique structure, which includes both sulfonyl and trifluoromethyl groups, makes it a valuable intermediate in creating compounds with potential therapeutic effects. For instance, it can be used to develop new anti-inflammatory agents or antibiotics by incorporating it into larger, more complex molecules that interact with biological targets .

Material Science

The compound finds application in material science, particularly in the development of advanced polymers and coatings. Its ability to introduce fluorinated groups into polymers can result in materials with enhanced chemical resistance, stability, and unique surface properties. This is particularly useful in creating specialized coatings that require a high degree of environmental resistance .

Chemical Synthesis

In chemical synthesis, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride serves as a versatile reagent for introducing sulfonyl chloride groups into organic molecules. This is a crucial step in synthesizing sulfonamides and sulfones, which are important classes of compounds in various chemical industries, including dyes, agrochemicals, and fragrance production .

Agriculture

The compound’s derivatives are explored for their potential use in agriculture, particularly in the synthesis of novel pesticides and herbicides. The trifluoromethyl group can impart properties such as increased potency and selectivity towards target pests, potentially leading to more effective and environmentally friendly agricultural chemicals .

Industrial Applications

Industrially, this chemical is used as an intermediate in the manufacture of other chemical products. It can be involved in the production of fire retardant materials, due to its chlorine and fluorine content, which help in reducing flammability. Additionally, it may be used in the synthesis of refrigerants and other industrial chemicals that require the stability provided by the trifluoromethyl group .

Environmental Science

In environmental science, research is being conducted on the impact of fluorinated compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride on the environment. Its breakdown products and their interactions with ecosystems are studied to ensure that any use of the compound is safe and sustainable. This includes assessing its persistence in the environment and potential bioaccumulation .

Safety and Hazards

This compound is considered hazardous and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If swallowed, do not induce vomiting and seek immediate medical attention .

properties

IUPAC Name

3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O2S/c8-4-2-1-3(7(11,12)13)6(5(4)10)16(9,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCXKIVHRIJBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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